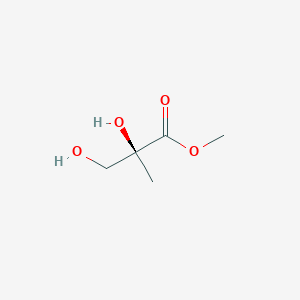

(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester

Overview

Description

(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester (CAS: 147501-85-7) is a chiral methyl ester derivative characterized by a propanoic acid backbone with hydroxyl groups at the 2nd and 3rd positions, a methyl branch at the 2nd carbon, and a methyl ester moiety. Its stereochemistry (2S configuration) and functional groups confer unique physicochemical properties, such as enhanced solubility in polar solvents and reactivity in hydrogen-bonding interactions. This compound is utilized in pharmaceutical research, synthetic chemistry, and as a reference standard in analytical studies .

Preparation Methods

Ro-3306 can be synthesized through a multi-step process involving the reaction of specific chemical precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial production methods for Ro-3306 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ro-3306 primarily undergoes reactions related to its role as a cyclin-dependent kinase 1 inhibitor. It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .

Common reagents and conditions used in these reactions include ATP, magnesium ions, and specific buffer solutions to maintain the appropriate pH and ionic strength. The major products formed from these reactions are phosphorylated substrates that play critical roles in cell cycle progression and mitosis .

Scientific Research Applications

Pharmaceutical Applications

- Metabolic Intermediates : Research indicates that (2S)-2,3-dihydroxy-2-methyl-propanoic acid methyl ester may act as a metabolic intermediate in various biochemical pathways. Its structural characteristics suggest potential roles in metabolic processes similar to other compounds with vicinal diols.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities. Preliminary studies suggest that this compound may contribute to redox balance in biological systems, potentially offering therapeutic benefits in oxidative stress-related conditions.

- Drug Development : The compound's chiral nature and functional groups make it a candidate for drug development. It can serve as a precursor for synthesizing more complex molecules with specific biological activities.

Organic Synthesis Applications

-

Building Block for Complex Molecules : The presence of a methyl ester and vicinal diol allows this compound to be utilized as a versatile building block in organic synthesis. It can undergo various transformations such as:

- Conversion to carboxylic acids

- Formation of amides and alcohols

- Participation in oxidative cleavage reactions

- Reactivity and Functionalization : The compound's functional groups allow for multiple reaction pathways, including protection-deprotection sequences and epoxide formation. Such reactivity is essential in synthetic organic chemistry for developing new compounds.

Biochemical Studies

Mechanism of Action

Ro-3306 exerts its effects by selectively inhibiting cyclin-dependent kinase 1. It binds to the ATP pocket of cyclin-dependent kinase 1, preventing the phosphorylation of substrates required for cell cycle progression. This inhibition leads to cell cycle arrest at the G2/M phase border, ultimately resulting in apoptosis and reduced cell proliferation .

The molecular targets and pathways involved include cyclin-dependent kinase 1/cyclin B complexes, which are essential for the transition from the G2 phase to the M phase of the cell cycle. Ro-3306 also affects other cyclin-dependent kinases, such as cyclin-dependent kinase 2 and cyclin-dependent kinase 4, but with lower affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Methyl Ester Family

The following table compares key structural and functional attributes of (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester with related compounds:

Key Observations:

Steric and Stereochemical Differences: The methyl branch at the 2nd position in the target compound distinguishes it from (2S,3S)-2,3-Dihydroxy-butanoic acid methyl ester, which has a linear butanoic chain. This structural variation impacts solubility and biological activity. For example, the methyl branch may reduce enzymatic recognition compared to linear analogs . Stereochemistry (2S vs. 2S,3S) influences chiral recognition in drug metabolism and receptor binding .

Functional Group Variations: The α,β-unsaturated ester in Methyl 2-hexenoate enhances reactivity in Michael addition reactions, unlike the hydroxyl-rich target compound, which is more suited for hydrogen-bond-driven interactions . Chlorinated esters (e.g., 2,2-Dichloro-dodecanoic acid methyl ester) exhibit higher lipophilicity (LogP = 4.86) compared to the target compound, making them preferable for lipid-based formulations .

Analytical Behavior

- GC-MS Profiles: Hydroxylated methyl esters (e.g., target compound) exhibit longer retention times in GC-MS compared to non-polar analogs like hexadecanoic acid methyl ester due to hydrogen bonding with stationary phases .

Pharmacological and Industrial Relevance

- Antifungal Activity: (2S,3S)-2,3-Dihydroxy-butanoic acid methyl ester is explicitly used in antifungal research, whereas the target compound’s methyl branch may alter its bioactivity profile, necessitating further toxicological studies .

- Safety Profile: Similar to (2S)-2,5-Diaminopentanamide dihydrochloride, the target compound lacks comprehensive toxicological data, warranting caution in handling (e.g., avoiding inhalation or skin contact) .

Biological Activity

(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester, commonly referred to as Methyl (S)-2,3-dihydroxy-2-methylpropanoate, is an organic compound with significant biological activity. This article explores its properties, synthesis, and biological functions based on recent research findings.

- Molecular Formula : C₅H₁₀O₄

- Molecular Weight : 134.13 g/mol

- CAS Number : 147501-85-7

- Structure : Contains a chiral center with two hydroxyl groups and a methyl ester functional group.

The compound's structure allows it to participate in various biochemical reactions, making it a potential precursor for more complex organic molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Compounds with similar structures have shown the ability to act as antioxidants, suggesting that this compound may help maintain redox balance in biological systems .

- Metabolic Intermediate : It has been studied as a potential metabolic intermediate in various biochemical pathways, indicating its role in metabolic processes .

- Anticancer Potential : Similar compounds have demonstrated selective inhibition of cancer cell proliferation. For instance, derivatives of related structures have been shown to inhibit colon cancer cell lines selectively . The inhibitory concentration (IC50) values for some of these derivatives ranged from 0.12 mg/mL to 0.81 mg/mL, indicating significant anticancer activity .

- Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes such as alpha-amylase and alpha-glucosidase, which are relevant in carbohydrate metabolism .

Synthesis Methods

Several methods exist for synthesizing this compound:

- Starting Materials : Commonly synthesized from simpler precursors through esterification or reduction reactions.

- Reagents Used : Common reagents include acid chlorides or anhydrides and reducing agents like lithium aluminum hydride.

Anticancer Activity

A study focused on methyl esters similar to this compound demonstrated their ability to inhibit the proliferation of HCT-116 colon cancer cells. The study reported that specific derivatives exhibited IC50 values indicative of strong anticancer properties .

Enzyme Inhibition Studies

In vitro studies have shown that certain derivatives can inhibit alpha-amylase and alpha-glucosidase effectively. This inhibition is crucial for managing blood glucose levels and could provide therapeutic avenues for diabetes management .

Comparative Analysis Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₅H₁₀O₄ | Chiral center; two hydroxyl groups |

| 2-Hydroxypropanoic Acid | C₃H₈O₃ | Contains only one hydroxyl group |

| 3-Hydroxybutanoic Acid | C₄H₈O₃ | Involved in metabolic processes like ketogenesis |

| 1,2-Dihydroxypropane | C₃H₈O₂ | Different arrangement of hydroxyl groups |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2S)-2,3-dihydroxy-2-methyl-propanoic acid methyl ester with high stereochemical purity?

- Methodological Answer : Synthesis typically involves esterification of the parent acid under controlled conditions. For stereochemical integrity, chiral catalysts (e.g., lipases or transition-metal complexes) are used to retain the (2S) configuration. A stepwise approach includes: (i) Protection of hydroxyl groups using silylating agents (e.g., TMSCl) to prevent side reactions. (ii) Methyl esterification via Fischer esterification (H₂SO₄/MeOH) or coupling reagents (DCC/DMAP). (iii) Deprotection under mild acidic conditions to preserve stereochemistry .

Q. How can gas chromatography (GC) be optimized to quantify this compound in complex mixtures?

- Methodological Answer : Derivatization is critical for GC analysis. A validated protocol involves: (i) Extraction : Separate the ester from acidic components using liquid-liquid partitioning at pH 9–10. (ii) Derivatization : Convert hydroxyl groups to trimethylsilyl (TMS) ethers using BSTFA + 1% TMCS. (iii) GC Conditions : Use a polar column (e.g., DB-WAX) with temperature programming (50°C to 250°C at 5°C/min) and FID detection. Calibrate with internal standards (e.g., methyl decanoate) .

Advanced Research Questions

Q. How do competing stereoisomers or diastereomers impact analytical data interpretation, and what resolution techniques are effective?

- Methodological Answer : Co-elution of stereoisomers in GC or HPLC can obscure results. To resolve: (i) Chiral Columns : Use β-cyclodextrin-based GC columns or polysaccharide-derived HPLC columns (e.g., Chiralpak IA). (ii) NMR Analysis : Employ NOESY or J-resolved experiments to differentiate diastereomers via coupling constants (e.g., J₃,4 values). (iii) Polarimetry : Monitor optical rotation during synthesis to confirm enantiomeric excess (>95% for (2S) configuration) .

Q. What experimental controls are essential to prevent transesterification artifacts during derivatization?

- Methodological Answer : Transesterification can occur under basic or acidic conditions. Mitigation strategies include: (i) pH Control : Perform derivatization at neutral pH (e.g., using phosphate buffer). (ii) Low-Temperature Reactions : Conduct silylation at 40°C instead of reflux. (iii) Blank Runs : Compare results with non-derivatized samples to identify artificial peaks .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Stability studies using accelerated conditions (40°C/75% RH) reveal: (i) Hydrolysis : Major degradation pathway in aqueous media, yielding (2S)-2,3-dihydroxy-2-methyl-propanoic acid. (ii) Oxidation : Trace peroxides in solvents generate keto derivatives (e.g., 2-oxo analogs). (iii) Storage Recommendations : Store at –20°C in anhydrous acetonitrile or under nitrogen .

Q. Data Interpretation and Contradictions

Q. How should conflicting NMR data (e.g., unexpected coupling patterns) be resolved for structural confirmation?

- Methodological Answer : Discrepancies may arise from dynamic stereochemistry or solvent effects. Steps to clarify: (i) Variable Temperature NMR : Perform experiments from 25°C to –40°C to freeze rotamers. (ii) COSY and HSQC : Assign proton-proton correlations and confirm carbon connectivity. (iii) Computational Modeling : Compare experimental data with DFT-calculated shifts (e.g., using Gaussian 16) .

Q. What statistical approaches validate the reproducibility of synthesis yields across multiple batches?

- Methodological Answer : Use a Design of Experiments (DoE) framework: (i) Factorial Design : Test variables (catalyst loading, temperature) to identify critical parameters. (ii) ANOVA : Analyze batch-to-batch variability (p < 0.05 indicates significant differences). (iii) Control Charts : Monitor yields over time using ±3σ limits to detect outliers .

Q. Safety and Handling

Q. What precautions are critical when handling this compound to avoid hydrolysis or oxidation during experiments?

Properties

IUPAC Name |

methyl (2S)-2,3-dihydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZHNDDCTKHCFG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.